S-1 (Tegafur/Gimeracil/Oteracil) Produces 3-Fold Higher 5-FU Exposure Than Tegafur Alone Despite 16-Fold Lower Tegafur Dose
In a phase I randomized crossover study of 12 patients with advanced solid tumors, S-1 administration (50 mg oral single dose, containing tegafur + gimeracil + oteracil potassium) resulted in significantly greater 5-FU exposure compared to tegafur alone (FT) administered at 800 mg—a 16-fold higher dose. Specifically, the area under the plasma concentration-time curve for 5-FU (AUC0-inf) was approximately 3-fold higher following S-1 than following FT alone (p ≤ 0.0007) [1]. This effect is attributable to gimeracil (CDHP), a potent reversible DPD inhibitor that reduces 5-FU catabolism. Simultaneously, plasma concentrations of the neurotoxic metabolite α-fluoro-β-alanine (FBAL) were significantly lower with S-1 compared to FT alone (p < 0.0001) [1].
| Evidence Dimension | 5-FU systemic exposure (AUC0-inf) and neurotoxic metabolite (FBAL) concentration |
|---|---|
| Target Compound Data | S-1 (tegafur 50 mg + gimeracil + oteracil): 5-FU AUC0-inf ~3-fold higher vs. FT; FBAL concentration significantly lower (p < 0.0001) |
| Comparator Or Baseline | Tegafur (FT) alone 800 mg: 5-FU AUC0-inf baseline reference; higher FBAL concentration |
| Quantified Difference | ~3-fold increase in 5-FU AUC0-inf with 16-fold lower tegafur dose; statistically significant reduction in FBAL (p < 0.0001) |
| Conditions | Phase I randomized crossover study; single oral dose (S-1 50 mg vs. FT 800 mg); 12 patients with advanced solid tumors; plasma PK sampling days 1-10 |
Why This Matters
This pharmacokinetic differentiation establishes that S-1 achieves therapeutic 5-FU levels with substantially lower tegafur input and reduced neurotoxic metabolite burden, directly affecting both efficacy potential and safety profile selection.
- [1] Saif MW, et al. A phase I study evaluating the effect of CDHP as a component of S-1 on the pharmacokinetics of 5-fluorouracil. Anticancer Res. 2011;31(2):625-632. View Source
